molecular formula C20H17N3O4S B11481557 6,7-dimethoxy-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]-3-phenylquinazolin-4(3H)-one

6,7-dimethoxy-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]-3-phenylquinazolin-4(3H)-one

Cat. No.: B11481557
M. Wt: 395.4 g/mol
InChI Key: QWMDHYFHTFOTSA-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions starting from readily available starting materials. One common approach is the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The methoxy and oxazole groups can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction could produce more saturated analogs. Substitution reactions can lead to a wide range of derivatives with different functional groups replacing the methoxy or oxazole moieties.

Scientific Research Applications

6,7-DIMETHOXY-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-DIMETHOXY-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the oxazole and sulfanyl groups, in particular, may contribute to its specificity and potency in various applications.

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

6,7-dimethoxy-2-(1,2-oxazol-3-ylmethylsulfanyl)-3-phenylquinazolin-4-one

InChI

InChI=1S/C20H17N3O4S/c1-25-17-10-15-16(11-18(17)26-2)21-20(28-12-13-8-9-27-22-13)23(19(15)24)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3

InChI Key

QWMDHYFHTFOTSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=N2)SCC3=NOC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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